molecular formula C9H9N3O2 B8372429 2-Oxoindoline-5-carbohydrazide

2-Oxoindoline-5-carbohydrazide

Cat. No.: B8372429
M. Wt: 191.19 g/mol
InChI Key: YXZCAHBFUUHLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxoindoline-5-carbohydrazide is a high-purity chemical intermediate designed for research and development, particularly in medicinal chemistry and anticancer drug discovery. This compound features the 2-oxoindoline (isatin) scaffold, a privileged structure in drug design known for its broad spectrum of biological activities. The carbohydrazide functional group at the 5-position provides a reactive handle for the synthesis of more complex molecules, such as hydrazone-based ligands and heterocyclic conjugates. The oxindole core is a recognized pharmacophore in the development of kinase inhibitors. Research on analogous oxindole derivatives has demonstrated potent inhibitory activity against key oncology targets, including anti-apoptotic Bcl-2 family proteins and vascular endothelial growth factor receptor-2 (VEGFR-2) . Furthermore, similar carbohydrazide-linked compounds have been explored for their ability to form metal complexes with DNA-binding and anti-proliferative properties . As a bifunctional molecule, this compound serves as a key precursor for constructing potential therapeutic agents. Researchers can utilize this compound to develop novel small molecules for probing biological pathways or as candidates for evaluating cytotoxic, anti-proliferative, and pro-apoptotic activities in various disease models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-oxo-1,3-dihydroindole-5-carbohydrazide

InChI

InChI=1S/C9H9N3O2/c10-12-9(14)5-1-2-7-6(3-5)4-8(13)11-7/h1-3H,4,10H2,(H,11,13)(H,12,14)

InChI Key

YXZCAHBFUUHLSI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)NN)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (Br, Cl, F) at C5 improve bioavailability and target affinity .
  • Bulky substituents (e.g., imidazothiazole) enhance selectivity for cancer targets .
  • Replacement of carbohydrazide with thioamide alters redox properties and antimicrobial activity .

Challenges :

  • Halogenated derivatives require controlled reaction conditions to avoid dehalogenation.
  • Imidazothiazole synthesis demands regioselective cyclization.

Pharmacological Activities

Biological activities correlate with structural modifications:

Compound Activity Mechanism Efficacy (Qualitative) Reference
5-Bromo-furan derivative Anti-inflammatory COX-2 inhibition via bromine-induced steric hindrance Moderate (IC₅₀ ~10 µM)
5-Fluoro-imidazothiazole Anti-proliferative (MCF-7) CDK4/6 inhibition; apoptosis induction High (IC₅₀ ~2 µM)
5-Chloro-thioamide Antimicrobial Disruption of bacterial cell membranes Low to moderate (MIC 25–50 µg/mL)
Indole-carbohydrazide Antitumor Topoisomerase I inhibition High (IC₅₀ ~1.5 µM)

Trends :

  • Anti-cancer activity improves with hydrophobic substituents (e.g., imidazothiazole).
  • Anti-inflammatory effects are more pronounced in halogenated analogs.

Structure-Activity Relationships (SAR)

  • Position 5 Substituents : Halogens (Br, Cl, F) enhance binding to hydrophobic pockets in enzymes (e.g., COX-2, kinases) .
  • Carbohydrazide vs. Thioamide : Thioamide derivatives show higher metal chelation capacity, favoring antimicrobial over anticancer activity .
  • Heterocyclic Additions : Imidazothiazole and indole moieties improve DNA intercalation and kinase inhibition .

Preparation Methods

Synthesis of 2-Oxoindoline-5-carboxylic Acid

The precursor, 2-oxoindoline-5-carboxylic acid, is synthesized via oxidation of 5-(2-chloroacetyl)indolin-2-one using pyridine and subsequent hydrolysis:

  • Chloroacetylation :

    • 5-Aminoindolin-2-one reacts with chloroacetic anhydride in toluene to form 5-(2-chloroacetyl)indolin-2-one.

    • Yield : 56%.

  • Oxidative Hydrolysis :

    • Treatment with pyridine at 90°C followed by NaOH hydrolysis yields 2-oxoindoline-5-carboxylic acid.

    • Yield : 84%.

Esterification and Hydrazinolysis

The carboxylic acid is converted to its ethyl ester using thionyl chloride (SOCl2\text{SOCl}_2) in ethanol, followed by hydrazinolysis:

  • Esterification :

    • 2-Oxoindoline-5-carboxylic acid+EtOHSOCl2Ethyl 2-oxoindoline-5-carboxylate\text{2-Oxoindoline-5-carboxylic acid} + \text{EtOH} \xrightarrow{\text{SOCl}_2} \text{Ethyl 2-oxoindoline-5-carboxylate}.

    • Conditions : Reflux, 6 h.

    • Yield : 93%.

  • Hydrazinolysis :

    • Ethyl ester reacts with hydrazine hydrate (NH2NH2H2O\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}) in ethanol under reflux.

    • Reaction Time : 3–4 h.

    • Yield : 95–98%.

Key Data :

StepReagent/ConditionsYield (%)
ChloroacetylationChloroacetic anhydride, toluene56
Oxidative HydrolysisPyridine, NaOH84
EsterificationSOCl2\text{SOCl}_2, EtOH93
HydrazinolysisHydrazine hydrate, EtOH98

Pathway 2: Direct Condensation of Isatin Derivatives

Isatin (indoline-2,3-dione) derivatives undergo condensation with carbohydrazides under acidic conditions:

  • Synthesis of 2-Hydroxybenzohydrazide :

    • 2-Hydroxybenzoic acid reacts with hydrazine hydrate in methanol.

  • Condensation with Isatin :

    • 2-Hydroxybenzohydrazide+5-substituted isatinAcOH, MeOH2-Oxoindoline-5-carbohydrazide\text{2-Hydroxybenzohydrazide} + \text{5-substituted isatin} \xrightarrow{\text{AcOH, MeOH}} \text{this compound}.

    • Conditions : Reflux, 6–7 h.

    • Yield : 70–85%.

Advantages :

  • Avoids multi-step oxidation.

  • Tolerates electron-withdrawing substituents on isatin (e.g., Cl, Br).

N-Alkylation of Indole-3-carboxylic Acid

  • Vilsmeier-Haack Formylation :

    • Indole is formylated at the 3-position using POCl₃ and DMF.

  • Oxidation to Carboxylic Acid :

    • The aldehyde is oxidized to indole-3-carboxylic acid using KMnO₄.

  • Esterification and Hydrazide Formation :

    • Similar to Pathway 1, yielding this compound after cyclization.

Key Challenge :

  • Low regioselectivity during formylation requires careful stoichiometric control.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Pathway 1 offers the highest yields (98%) but involves hazardous reagents (chloroacetic anhydride).

  • Pathway 2 is more scalable for derivatives but requires pure isatin starting materials.

  • Pathway 3 is versatile for N-substituted analogs but suffers from longer reaction times.

Green Chemistry Approaches

  • Recent methods replace toluene with ethanol-water mixtures, reducing environmental impact.

  • Catalytic hydrogenation in Pathway 1 minimizes waste compared to stoichiometric reductions.

Characterization and Validation

Synthesized compounds are validated using:

  • 1H^1\text{H}-NMR : Singlets at δ 4.4–5.3 ppm confirm methylene protons in N-alkylated intermediates.

  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O) and 3195–3217 cm⁻¹ (N-H) verify hydrazide formation.

  • Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., m/z 386 for intermediates) .

Q & A

Q. Methodological Solution :

  • Standardize assays using controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple models .
  • Perform molecular docking studies to correlate structural features with target binding (e.g., HDAC enzymes) .

What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic Research Question

  • NMR : ¹H/¹³C NMR to confirm hydrazide proton signals (NHNH₂ at δ 9–10 ppm) and carbonyl groups .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .

Advanced Research Question :

  • Single-crystal X-ray diffraction : Use SHELXL for refinement to resolve disorder in the hydrazide moiety. ORTEP-3 can visualize hydrogen-bonding networks critical for stability .
  • CCDC deposition : Ensure crystallographic data (e.g., CIF files) are deposited in the Cambridge Structural Database for peer validation .

How can researchers mitigate toxicity concerns during in vitro studies of this compound?

Advanced Research Question

  • Cytotoxicity screening : Use MTT assays on normal cell lines (e.g., HEK293) to establish selectivity indices (IC₅₀ ratios between cancerous and normal cells) .
  • Metabolic stability : Evaluate hepatic metabolism using microsomal assays to identify reactive metabolites that may cause off-target effects .

Q. Safety Protocol :

  • Follow OSHA guidelines for handling hydrazine derivatives. Use fume hoods and personal protective equipment (PPE) during synthesis .

What computational tools are recommended for studying the reactivity of this compound?

Advanced Research Question

  • DFT calculations : Gaussian or ORCA software to model electron density distribution, predicting sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics (MD) : Simulate interactions with biological membranes or proteins (e.g., GROMACS) to assess permeability and binding kinetics .

How should researchers approach scaling up the synthesis of this compound without compromising yield?

Advanced Research Question

  • Process optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and mixing rates.
  • Continuous flow chemistry : Reduces side reactions and improves heat dissipation compared to batch reactors .

Q. Table: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–90°C↑ Yield by 15%
Hydrazine Equivalents1.2–1.5Prevents diacylhydrazine formation

What are the challenges in formulating this compound for in vivo studies?

Advanced Research Question

  • Solubility : Poor aqueous solubility may require nanoformulation (e.g., liposomes) or co-solvents (PEG 400) .
  • Pharmacokinetics : Conduct bioavailability studies in rodent models to adjust dosing regimens .

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